4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide
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Overview
Description
4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(4-METHOXYBENZYL)BUTANAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core
Preparation Methods
The synthesis of 4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(4-METHOXYBENZYL)BUTANAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the bromo and thioxo groups. The final step involves the attachment of the butanamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(4-METHOXYBENZYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the bromo and thioxo groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 4-(6-Bromo-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-sec-butylbutanamide
- 4-[(6-Bromo-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-cycloheptylbenzamide These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of 4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(4-METHOXYBENZYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications .
Properties
Molecular Formula |
C20H20BrN3O3S |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C20H20BrN3O3S/c1-27-15-7-4-13(5-8-15)12-22-18(25)3-2-10-24-19(26)16-11-14(21)6-9-17(16)23-20(24)28/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,28) |
InChI Key |
AJDVCICDSOOQKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
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